REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([Br:13])=[CH:10][CH:11]=2)[C:6]([O:14]C(=O)C)=[CH:5]1)(=[O:3])[CH3:2].S([O-])([O-])=O.[Na+].[Na+]>O>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([Br:13])=[CH:10][CH:11]=2)[C:6]([OH:14])=[CH:5]1)(=[O:3])[CH3:2] |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C=C(C2=CC(=CC=C12)Br)OC(C)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled down to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (50 ml×2)
|
Type
|
CUSTOM
|
Details
|
The combined organic phases were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C=C(C2=CC(=CC=C12)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |